N'-[1-(5-bromo-2-thienyl)ethylidene]-3,4-dichlorobenzohydrazide
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Description
N'-[1-(5-bromo-2-thienyl)ethylidene]-3,4-dichlorobenzohydrazide is a useful research compound. Its molecular formula is C13H9BrCl2N2OS and its molecular weight is 392.1 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 389.89960 g/mol and the complexity rating of the compound is 397. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Activities
Antimicrobial Activity
A study reported the synthesis of thienyl-triazine derivatives and evaluated their antimicrobial activity against various strains, including Staphylococcus aureus, Enterococcus faecalis, and Candida species. A significant level of activity was observed, indicating potential applications in combating microbial infections (Kaplancıklı et al., 2010).
Anti-HIV and Cytotoxic Activities
Research on the synthesis of novel N'-(1-(aryl)ethylidene)-2-(5,5-dioxido-3-phenylbenzo[e]pyrazolo[4,3-c][1,2]thiazin-4(1H)-yl)acetohydrazides showed that some compounds exhibited potent anti-HIV-1 activity with minimal cytotoxicity, highlighting their potential as therapeutic agents against HIV-1 (Aslam et al., 2013).
Anticancer Agents
A novel series of benzothiazole acylhydrazones synthesized for anticancer evaluation showed that some derivatives exhibited promising anticancer activity against various cancer cell lines, indicating the therapeutic potential of these compounds in cancer treatment (Osmaniye et al., 2018).
α-Glucosidase Inhibitory Potential
A study on the synthesis of 1,3,4-oxadiazole derivatives with potent α-glucosidase inhibitory potential demonstrated that some compounds could serve as leads for developing new antidiabetic agents. These findings were supported by in silico studies, highlighting the compounds' therapeutic potential (Iftikhar et al., 2019).
Properties
IUPAC Name |
N-[(E)-1-(5-bromothiophen-2-yl)ethylideneamino]-3,4-dichlorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrCl2N2OS/c1-7(11-4-5-12(14)20-11)17-18-13(19)8-2-3-9(15)10(16)6-8/h2-6H,1H3,(H,18,19)/b17-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDRBCLHATGFABF-REZTVBANSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)C1=CC(=C(C=C1)Cl)Cl)C2=CC=C(S2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC(=O)C1=CC(=C(C=C1)Cl)Cl)/C2=CC=C(S2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrCl2N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
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